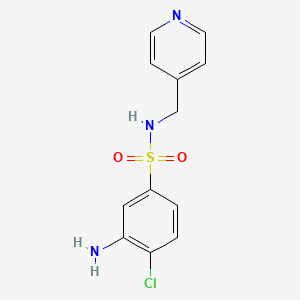
3-Amino-4-chloro-N-(4-pyridinylmethyl)-benzenesulfonamide
Descripción general
Descripción
3-Amino-4-chloro-N-(4-pyridinylmethyl)-benzenesulfonamide is a chemical compound with the formula C₁₂H₁₂ClN₃O₂S . It is available from various suppliers including Matrix Scientific .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-chloro-N-(4-pyridinylmethyl)-benzenesulfonamide consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Anticancer Activity
- Novel Indenopyridine Derivatives: Derivatives of benzenesulfonamide were synthesized and showed significant in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds exhibited higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).
Antimicrobial Activity
- Synthesis and Characterization: A study describes the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity against various bacteria including Staphylococcus aureus, Salmonella typhi, and Escherichia coli (Ijuomah, Ike & Obi, 2022).
Chemosensing Applications
- Colorimetric and Fluorescence Probe for Sn2+ Ions: A study focused on the development of a colorimetric and fluorescence probe for detecting Sn2+ in aqueous solutions, demonstrating its potential in bioimaging applications (Ravichandiran et al., 2020).
Photodynamic Therapy
- Zinc Phthalocyanine with High Singlet Oxygen Quantum Yield: Benzenesulfonamide derivatives were used in synthesizing new zinc phthalocyanine for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).
Additional Research
Photodecomposition of Sulfamethoxazole
Research on the photodecomposition of sulfamethoxazole, a compound structurally similar to 3-Amino-4-chloro-N-(4-pyridinylmethyl)-benzenesulfonamide, highlights its photolability and potential environmental implications (Zhou & Moore, 1994).
Mining the Chemical Space
The use of polymer-supported benzenesulfonamides in chemical transformations, demonstrating the versatility of this class of compounds in synthetic applications (Fülöpová & Soural, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-11-2-1-10(7-12(11)14)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXILEPYUBPDMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-(4-pyridinylmethyl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



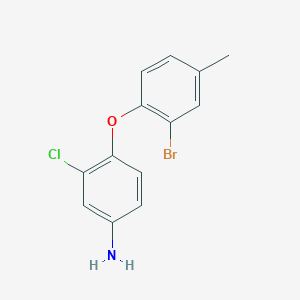

amine](/img/structure/B1517185.png)
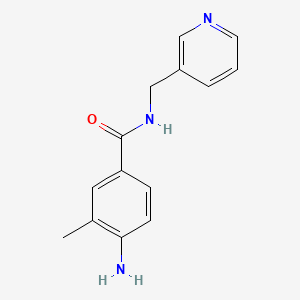
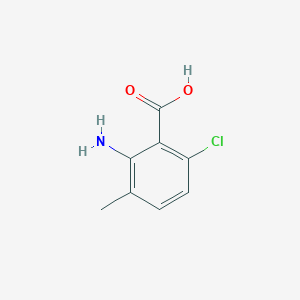
![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)
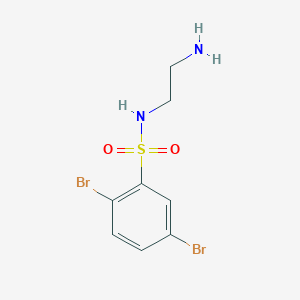


![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
